3-Aminopentanamide

Description

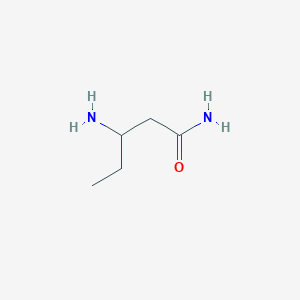

Structure

3D Structure

Properties

IUPAC Name |

3-aminopentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLRWTXMQKPJMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminopentanamide

Strategies for Amide Bond Formation in Analogous Structures

The formation of an amide bond is one of the most fundamental transformations in organic chemistry, typically involving the condensation of a carboxylic acid and an amine. hepatochem.com Direct reaction is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. acs.orgfishersci.co.uk Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.

The most common method for forming amide bonds from carboxylic acids and amines involves the use of coupling reagents. hepatochem.com These reagents activate the carboxylic acid in situ to generate a highly reactive intermediate, which is then readily attacked by the amine. hepatochem.com A wide array of such reagents has been developed, each with specific applications and advantages.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate can then react with the amine to form the amide bond. To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. nih.gov

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent, PyBOP) and aminium/uronium salts like HATU and HBTU. nih.gov These reagents are known for their high efficiency, fast reaction times, and ability to couple even sterically hindered or electronically deactivated substrates. nih.govorganic-chemistry.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Activating Additive(s) | Key Features & Byproducts |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Widely used; byproduct is a urea (B33335) derivative (soluble for EDC, insoluble for DCC). fishersci.co.uknih.gov |

| Phosphonium Salts | BOP, PyBOP | Hünig's base (DIPEA) | High reactivity; suitable for solid-phase synthesis. |

| Aminium/Uronium Salts | HATU, HBTU | Hünig's base (DIPEA) | Very efficient and fast; low racemization; commonly used in peptide synthesis. nih.govorganic-chemistry.org |

An alternative to using coupling reagents is the pre-activation of the carboxylic acid by converting it into a more electrophilic derivative, such as an acid halide or an acid anhydride. fishersci.co.uk These activated species react readily with primary and secondary amines to yield the corresponding amides. fishersci.co.uk

Acid Halides: Acid chlorides are the most common acid halides used for this purpose. They can be prepared by treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting acid chloride is highly reactive and vigorously reacts with amines. The reaction, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a salt with the reacting amine. fishersci.co.uk

Acid Anhydrides: Acid anhydrides are also effective acylating agents for amines. chemguide.co.uk The reaction mechanism is similar to that of acid halides, but a molecule of carboxylic acid is produced as a byproduct instead of HCl. chemguide.co.ukyoutube.com This byproduct must also be neutralized by a base to drive the reaction to completion. Mixed anhydrides, formed in situ from a carboxylic acid and an alkyl chloroformate (e.g., isobutyl chloroformate), are another option that can offer milder reaction conditions. nih.gov

Multistep Organic Synthesis Pathways Involving Amines and Carboxylic Acid Derivatives

Multistep organic synthesis provides a versatile platform for the construction of 3-aminopentanamide from readily available precursors. These pathways often necessitate the use of protecting groups to ensure chemoselectivity.

A plausible and established method for the synthesis of amides is through the hydrolysis of a corresponding nitrile. In the context of this compound, this would involve the partial hydrolysis of 3-aminopentanenitrile. This reaction can be catalyzed by either acid or base. The mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile group, followed by tautomerization to the amide.

Careful control of reaction conditions is crucial to prevent the over-hydrolysis of the amide product to the corresponding carboxylic acid, 3-aminopentanoic acid. Milder reaction conditions are generally favored to isolate the amide intermediate.

Table 1: Comparison of Catalytic Conditions for Nitrile Hydrolysis

| Catalyst | Reagents | Conditions | Advantages | Disadvantages |

| Acid | Dilute HCl or H₂SO₄ | Heating under reflux | Can directly yield the carboxylic acid if desired. | Harsh conditions can lead to over-hydrolysis and decomposition of sensitive substrates. |

| Base | Aqueous NaOH or KOH | Mild heating | Generally milder than acid hydrolysis, allowing for better control to stop at the amide stage. | The product is the salt of the carboxylic acid if hydrolysis goes to completion, requiring an additional acidification step to isolate the free acid. |

| Peroxide | H₂O₂ in alkaline solution | Mild conditions | A mild method that can selectively produce the amide. | May not be suitable for all substrates. |

In the synthesis of this compound, the presence of the amino group necessitates the use of protecting groups to prevent unwanted side reactions, particularly during the activation of a carboxylic acid precursor or the manipulation of other functional groups. Carbamates are the most common and effective protecting groups for amines due to their stability and the relative ease of their introduction and removal under specific conditions. masterorganicchemistry.com

The two most widely used carbamate (B1207046) protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com

Boc Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemistrysteps.commasterorganicchemistry.com It is stable under a wide range of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.com

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comwikipedia.org A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for orthogonal protection strategies. chemistrysteps.comtotal-synthesis.com Deprotection is typically achieved through catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which cleaves the benzyl group. masterorganicchemistry.comtotal-synthesis.com

Table 2: Comparison of Common Carbamate Protecting Groups for Amines

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) chemistrysteps.commasterorganicchemistry.com | Stable to base and nucleophiles; acid-labile. |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂/Pd) masterorganicchemistry.comtotal-synthesis.com | Stable to acid and base; sensitive to hydrogenolysis. chemistrysteps.comtotal-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) masterorganicchemistry.com | Base-labile; often used in solid-phase peptide synthesis. |

Biocatalytic Approaches to Amino Amide Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of amides and amino amides. rsc.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. manchester.ac.uk

For the synthesis of this compound, two main classes of enzymes are particularly relevant:

Nitrile Hydratases (NHases): These metalloenzymes catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity. wikipedia.orgnih.gov The use of a nitrile hydratase could provide a direct and environmentally friendly route to this compound from 3-aminopentanenitrile. researchgate.net NHases have been successfully employed in the large-scale industrial production of acrylamide (B121943) and nicotinamide. wikipedia.orgnih.gov The reaction proceeds under mild temperature and pH conditions, avoiding the harsh reagents and potential side reactions associated with chemical hydrolysis. researchgate.net

Lipases: While lipases are hydrolases that naturally catalyze the breakdown of fats, they can be utilized in reverse to form amide bonds. rsc.org This is typically achieved by reacting a carboxylic acid ester with an amine in a non-aqueous solvent to shift the equilibrium towards synthesis. rsc.org Lipases are known for their broad substrate scope and enantioselectivity, making them attractive for the synthesis of chiral amino amides. rsc.orgmdpi.com For instance, a lipase (B570770) could catalyze the amidation of an activated ester of 3-aminopentanoic acid or the aminolysis of an ester with ammonia (B1221849) or an ammonia equivalent.

The application of biocatalysis offers a green and efficient pathway to produce this compound, often with high enantiopurity, which is a critical consideration for its potential applications.

Table 3: Overview of Biocatalytic Approaches for Amino Amide Synthesis

| Enzyme Class | Reaction Type | Substrates for this compound Synthesis | Key Advantages |

| Nitrile Hydratase | Nitrile hydration | 3-Aminopentanenitrile | High specificity for the nitrile group, mild reaction conditions, environmentally friendly. wikipedia.orgresearchgate.net |

| Lipase | Aminolysis/Amidation | Ester of 3-aminopentanoic acid and an amine source | Broad substrate applicability, high enantioselectivity, can be used in organic solvents. rsc.orgmdpi.com |

Chemical Reactivity and Derivatization Studies of 3 Aminopentanamide

Reactivity of the Primary Amine Moiety

The primary amine group in 3-aminopentanamide is a key site of nucleophilic reactivity, readily participating in a variety of chemical transformations.

Nucleophilic Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of attacking electrophilic centers.

Nucleophilic Acylation: The primary amine of this compound can be readily acylated by reaction with acylating agents such as acyl chlorides, anhydrides, or esters to form the corresponding N-acyl-3-aminopentanamide derivatives. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups. For instance, reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, would yield an N-acylated product. The reactivity of amines in acylation is generally higher than that of amides. quora.com A study on the enzymatic N-acylation of a similar β-amino amide, (±)-3-amino-3-phenylpropanamide, using an acyl donor in the presence of a lipase (B570770), demonstrates the feasibility of selective acylation at the amino group. sci-hub.se

Alkylation Reactions: The primary amine can also undergo alkylation with alkyl halides. rsc.org This reaction proceeds via nucleophilic aliphatic substitution, where the amine displaces the halide. However, a common challenge with the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. rsc.org Controlling the stoichiometry and reaction conditions is crucial to achieve mono-alkylation. For example, the use of a large excess of the amine can favor the formation of the primary alkylated product. Palladium-catalyzed alkylation of C(sp3)–H bonds in aliphatic carboxamides has been reported for the synthesis of β-alkylated α-amino acids, suggesting advanced methods for selective alkylation. nih.govcapes.gov.bracs.org

| Reagent Type | General Reaction | Expected Product with this compound |

| Acyl Chloride | R-COCl + R'-NH₂ → R-CO-NH-R' + HCl | N-Acyl-3-aminopentanamide |

| Alkyl Halide | R-X + R'-NH₂ → R-NH-R' + HX | N-Alkyl-3-aminopentanamide |

Formation of Imines and Schiff Bases

Primary amines, such as the one in this compound, react with aldehydes and ketones to form imines, commonly known as Schiff bases. This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scielo.brchemistrystudent.com The reaction is typically catalyzed by acid, and the optimal pH is usually mildly acidic (around 4-5) to facilitate both the protonation of the carbonyl group and to avoid extensive protonation of the amine nucleophile. libretexts.org The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates to form the C=N double bond of the imine. scielo.br

| Carbonyl Compound | General Reaction | Expected Product with this compound |

| Aldehyde (R'-CHO) | R'-CHO + R''-NH₂ ⇌ R'-CH=N-R'' + H₂O | N-(Alkylidene)-3-aminopentanamide |

| Ketone (R'₂CO) | R'₂CO + R''-NH₂ ⇌ R'₂C=N-R'' + H₂O | N-(Alkylidene)-3-aminopentanamide |

Salt Formation and Protonation Equilibria

Reactivity of the Carboxamide Moiety

The carboxamide functional group in this compound is generally less reactive than the primary amine. quora.com The resonance stabilization between the nitrogen lone pair and the carbonyl group reduces the electrophilicity of the carbonyl carbon. chemistrysteps.com Nevertheless, the carboxamide can undergo several important reactions.

Hydrolysis Pathways (Acidic and Basic)

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow process that typically requires harsh conditions such as prolonged heating with strong acids or bases. masterorganicchemistry.com

Basic Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), the hydrolysis proceeds via nucleophilic attack of the hydroxide on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the amide anion (⁻NH₂). The amide anion is a very strong base and will immediately deprotonate the newly formed carboxylic acid to yield a carboxylate salt and ammonia (B1221849). openstax.orgacs.org This acid-base reaction makes the final step essentially irreversible. The kinetics of base-catalyzed hydrolysis of amides can be complex and are influenced by factors such as steric hindrance and the nature of the solvent. mdpi.com

| Condition | Key Steps | Products from this compound |

| Acidic (e.g., H₃O⁺, heat) | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of NH₃ | 3-Aminopentanoic acid + NH₄⁺ |

| Basic (e.g., OH⁻, heat) | 1. Nucleophilic attack by OH⁻2. Elimination of ⁻NH₂3. Deprotonation of carboxylic acid | 3-Aminopentanoate salt + NH₃ |

Reduction to Amines

The carboxamide group can be reduced to an amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). slideshare.net The reaction typically requires an ethereal solvent like tetrahydrofuran (B95107) (THF) and subsequent aqueous workup. The mechanism involves the nucleophilic attack of a hydride ion (from LiAlH₄) on the carbonyl carbon, followed by the elimination of an oxygen-aluminum species to form an iminium ion intermediate. A second hydride attack on the iminium ion yields the final amine product. In the case of this compound, this reduction would yield 3-aminopentylamine, a diamine.

Other reducing agents, such as borane (B79455) (BH₃) complexes (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide), can also be used for the reduction of amides to amines. nih.govresearchgate.netresearchgate.net These reagents are often considered milder and can offer better chemoselectivity in the presence of other reducible functional groups. diva-portal.org

N-Substitution Reactions on the Amide Nitrogen

The amide group of this compound possesses a nitrogen atom with two hydrogen substituents, making it a primary amide. These hydrogens can be replaced by various organic groups (alkyl, aryl, etc.) through N-substitution reactions, yielding N-substituted or N,N-disubstituted amides. Such derivatization is a fundamental tool in medicinal chemistry to modulate a molecule's physicochemical properties, such as solubility, lipophilicity, metabolic stability, and biological activity. nih.gov

Common synthetic routes to N-substituted amides involve the acylation of a primary or secondary amine with an acylating agent like an acid chloride or anhydride. nih.gov In the context of modifying this compound itself, this would typically involve a multi-step process. First, the primary amino group at the 3-position would need to be protected. The resulting protected amino amide could then be coupled with a desired substituent, or more complexly, the amide could be hydrolyzed to the corresponding carboxylic acid, converted to an acyl chloride, and then reacted with a primary or secondary amine to form the desired N-substituted amide. The final step would involve deprotection of the 3-amino group.

While specific studies on the N-substitution of this compound are not widely documented, research on related structures provides valuable insights. For instance, in the development of peptide mimetics targeting the Stat3 protein, methyl substitutions on the side chain amide nitrogen of glutamine surrogates were found to be poorly tolerated, leading to a significant loss in binding affinity. organic-chemistry.org This suggests that for certain biological targets, the unsubstituted amide of an aminopentanamide moiety may be crucial for interaction, likely through hydrogen bonding.

Table 1: General Methods for N-Substitution on Amides

| Reaction Type | Reagents | Product Type | Potential Application for this compound |

| Hofmann Rearrangement | Bromine, Sodium Hydroxide | Primary Amine (loses carbonyl) | Not a direct N-substitution; degrades the amide. |

| Alkylation | Alkyl Halide, Strong Base (e.g., NaH) | N-Alkyl Amide | Introduction of small alkyl groups to modify lipophilicity. |

| Acylation (via amine) | Acyl Chloride, Amine | N-Substituted Amide | Requires synthesis from the corresponding carboxylic acid. |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base | N-Aryl Amide | Introduction of aryl groups for SAR studies. |

Utilization as a Building Block in Complex Chemical Architectures

As a bifunctional molecule containing both a primary amine and a primary amide, this compound is a versatile building block for constructing more complex chemical structures. Its β-amino acid-like backbone makes it particularly valuable for creating molecules that mimic or interact with biological systems. Unnatural amino acids and their derivatives are crucial intermediates for synthesizing various nitrogen and oxygen-containing compounds that serve as reagents in drug development. researchgate.net

Incorporation into Peptide Mimetics and Scaffolds

Peptide mimetics are compounds designed to replicate the structure and function of natural peptides but with improved properties like enhanced stability against enzymatic degradation and better bioavailability. The incorporation of non-proteinogenic amino acids is a key strategy in designing these mimetics. google.com

A significant application of aminopentanamide derivatives has been demonstrated in the design of inhibitors for the Signal Transducer and Activator of Transcription 3 (Stat3) protein, a validated target for anti-cancer drug design. organic-chemistry.orgcdnsciencepub.com In these studies, researchers sought to create mimics of glutamine, which is a key recognition element in the peptide sequence that binds to the SH2 domain of Stat3. cdnsciencepub.com

Detailed research found that replacing the glutamine residue in a lead peptide with certain glutamine mimics could enhance potency. Specifically, the replacement with (R)-4-aminopentanamide (an isomer of this compound) produced an inhibitor with an IC₅₀ value of 110 nM, showing potency equal to or greater than the original lead compound. organic-chemistry.orgcdnsciencepub.com This finding underscores the utility of the aminopentanamide scaffold as an effective glutamine surrogate in peptide mimetics. The study highlighted that a linear, unconstrained side chain and a carboxamide group were essential for high-affinity binding. organic-chemistry.orgcdnsciencepub.com

Table 2: Aminopentanamide Derivatives as Glutamine Mimics in Stat3 Inhibitors

| Compound/Modification | Rationale | Finding | Reference |

| Lead Peptide (pCinn-Leu-Pro-Gln-NHBn) | Starting point for optimization | Baseline affinity | cdnsciencepub.com |

| Replacement of Gln-NHBn with (R)-4-aminopentanamide | Glutamine mimicry | Equal or greater potency (IC₅₀ = 110 nM) | organic-chemistry.orgcdnsciencepub.com |

| Methyl substitution on amide nitrogen | Probe importance of amide N-H | Not tolerated; >10-fold loss in affinity | organic-chemistry.org |

Synthesis of Heterocyclic Compounds

The functional groups within this compound—a primary amine and an amide—provide the necessary components for intramolecular cyclization to form heterocyclic structures, particularly lactams (cyclic amides). The formation of lactams from amino acids or their derivatives is a common strategy in organic synthesis. google.comresearchgate.net

For this compound, the primary amine is at the β-position relative to the amide's carbonyl carbon. An intramolecular nucleophilic attack of this amine onto the amide carbonyl carbon would lead to the formation of a five-membered ring. This type of reaction would produce a 4-ethyl-pyrrolidin-2-one, which is a substituted γ-lactam. Such cyclizations can often be promoted under thermal conditions or with the use of specific reagents that activate the amide group. researchgate.netnih.gov

While direct synthesis of a heterocyclic compound starting from this compound is not extensively detailed in the literature, the principles of organic synthesis strongly support this potential. The synthesis of β-lactams (four-membered rings) from β-hydroxy amides via intramolecular Mitsunobu reactions is a well-established method, demonstrating the feasibility of cyclizing β-substituted amides. nih.govcdnsciencepub.com Similarly, γ-lactams are known to be important structural motifs in a wide range of biologically active molecules, and direct C-H amination of aliphatic amides is a modern approach to their synthesis. nih.gov Therefore, this compound represents a plausible precursor for substituted γ-lactams, which are themselves valuable scaffolds in medicinal chemistry.

Precursor in the Development of Targeted Molecular Probes

A targeted molecular probe is a molecule designed to interact specifically with a particular biological entity, such as a protein or enzyme, to study its function or to elicit a specific response. The development of such probes often relies on building blocks that can be incorporated into a larger scaffold to confer target affinity and specificity.

The use of an aminopentanamide derivative in the creation of Stat3 inhibitors is a prime example of its role as a precursor for a targeted molecular probe. organic-chemistry.orgcdnsciencepub.com The goal of that research was to design a molecule that specifically targets the SH2 domain of Stat3 to block its signaling pathway, which is implicated in cancer. cdnsciencepub.com

By incorporating (R)-4-aminopentanamide as a glutamine mimic, the researchers developed a phosphopeptide that binds with high affinity to the intended target site. organic-chemistry.orgcdnsciencepub.com The aminopentanamide moiety was a critical component of this probe, as it successfully replicated the necessary interactions of the natural glutamine residue within the binding pocket. The structure-activity relationship studies, which showed that modifications like N-methylation were detrimental, further confirmed the importance of the specific structural features of the aminopentanamide building block for the probe's function. organic-chemistry.org This work demonstrates how this compound and its isomers can serve as key precursors in the rational design of sophisticated molecular probes for biological and therapeutic applications.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR experiments, the precise structure and connectivity of 3-Aminopentanamide can be determined.

While specific experimental NMR data for this compound is not widely available in the public domain, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Multiplicity Analysis

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 | ~0.9 | Triplet |

| H-2 | ~2.2 | Singlet |

| H-3 | ~2.9 | Multiplet |

| H-4 | ~1.5 | Multiplet |

| H-5 | ~0.9 | Triplet |

| -NH₂ (amino) | Variable | Broad Singlet |

Carbon (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., alkyl, attached to an electronegative atom).

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~175 |

| C-2 | ~40 |

| C-3 | ~50 |

| C-4 | ~28 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netlibretexts.org This would confirm the connectivity between the protons on adjacent carbon atoms in the pentanamide (B147674) chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. hmdb.caresearchgate.net This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its primary amine and primary amide functional groups. An available FTIR spectrum was recorded on a Bruker IFS 85 instrument using a KBr-Pellet technique. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3500 - 3300 (two bands for primary amine) |

| Amide (N-H) | Stretching (asymmetric & symmetric) | 3400 - 3200 (two bands for primary amide) |

| Alkyl (C-H) | Stretching | 2960 - 2850 |

| Carbonyl (C=O) | Stretching (Amide I band) | 1690 - 1630 |

The presence of two N-H stretching bands for both the primary amine and the primary amide would be a key feature in the high-frequency region of the spectrum. ucla.eduspectroscopyonline.com The strong absorption of the carbonyl group is one of the most prominent signals in the IR spectrum. ucla.edu

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol and a monoisotopic mass of 116.094963011 Da. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. rsc.orgnih.gov High-resolution ESI-MS would allow for the accurate mass determination of the molecular ion, which can be used to confirm the elemental composition.

Under conditions that induce fragmentation (e.g., tandem mass spectrometry or MS/MS), characteristic fragment ions would be observed. The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) and water (H₂O), as well as cleavage of the carbon-carbon bonds in the pentane (B18724) chain. Analysis of these fragment ions provides further confirmation of the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, MS/MS provides characteristic fragmentation patterns that confirm its molecular structure.

While specific MS/MS fragmentation data for this compound is not extensively detailed in the public domain, general principles of fragmentation for similar small molecules can be inferred. For amino amides, fragmentation often involves the loss of small neutral molecules like ammonia (NH3) and water (H2O), as well as cleavage of the amide bond. uni-muenster.de In the case of arginine amide radicals, a related structure, the primary dissociation is the loss of a guanidine (B92328) molecule from the side chain. acs.org This is followed by subsequent dissociations of the remaining radical intermediate. acs.org Such fragmentation patterns are crucial for structural confirmation.

In metabolomics studies, MS/MS is used for the relative quantification of amine-containing metabolites through isobaric labeling techniques. nih.gov This involves tagging molecules, which then produce distinct reporter ions in the low m/z region upon MS/MS fragmentation, allowing for the comparison of their abundance across different samples. nih.gov

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Neutral Loss | Structural Inference |

| 117.10 [M+H]+ | 100.07 | NH3 (Ammonia) | Loss of the primary amine group |

| 117.10 [M+H]+ | 99.09 | H2O (Water) | Loss from the amide group |

| 117.10 [M+H]+ | 74.06 | C2H5N (Ethylamine) | Cleavage of the carbon-carbon bond adjacent to the amine |

| 117.10 [M+H]+ | 44.05 | C3H7N (Propylamine) | Cleavage of the amide C-N bond |

This table represents predicted fragmentation patterns for this compound based on general fragmentation rules for similar compounds. Actual experimental data may vary.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC, often utilizing a C18 column, is a common method for purity analysis. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.com

For related amino compounds, derivatization with a reagent like benzoyl chloride can be employed to introduce a chromophore, enhancing detection by a UV detector. google.com The purity of the derivatized compound can then be determined using a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent. google.com

| Parameter | Typical Conditions for Amino Compound Analysis |

| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient, often with a buffer like phosphate or formate (B1220265) google.comunito.it |

| Flow Rate | 0.8 - 1.0 mL/min google.com |

| Detection | UV at 238 nm or 254 nm, or Mass Spectrometry (LC-MS) nih.govgoogle.com |

| Column Temperature | 25-30 °C nih.govgoogle.com |

Achieving a purity of greater than 99% is often possible with optimized HPLC methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This technique is particularly valuable for analyzing complex mixtures and for the identification and quantification of metabolites in biological samples. tmiclinode.comualberta.ca In metabolomics studies, LC-MS is used to analyze a wide range of compounds, including amino amides. nih.gov

The use of chemical isotope labeling (CIL) in conjunction with LC-MS can enhance the detection and quantification of amine-containing metabolites. ualberta.ca This involves labeling the analytes with isotopic tags, which improves chromatographic separation and MS detection. ualberta.ca The LC-MS analysis of such labeled compounds is often performed on high-resolution mass spectrometers like the Q-Exactive Orbitrap. nih.gov

A typical LC-MS setup for metabolomics might involve a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column with a gradient elution using a mobile phase of water and acetonitrile containing a modifier like formic acid or ammonium (B1175870) carbonate. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Since this compound is a polar and non-volatile molecule, it requires a chemical derivatization step to increase its volatility before GC-MS analysis. sigmaaldrich.com

A common derivatization method for compounds with active hydrogens, such as amines and amides, is silylation. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com This process makes the analyte more volatile and improves its chromatographic behavior. sigmaaldrich.com

The resulting TBDMS derivatives produce characteristic fragmentation patterns in the mass spectrometer, allowing for their identification. sigmaaldrich.com Typical fragments include losses corresponding to a methyl group (M-15) and a tert-butyl group (M-57). sigmaaldrich.com While effective, a potential drawback of this method is the possibility of forming multiple derivatives for a single analyte. sigmaaldrich.com

| Derivatization Reagent | Derivative Formed | Key GC-MS Features |

| MTBSTFA | TBDMS-derivative | Increased volatility, characteristic M-15 and M-57 fragments sigmaaldrich.com |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the third carbon, it can exist as two enantiomers (R and S forms). Determining the enantiomeric purity is crucial, especially in pharmaceutical and biological applications.

Chiral chromatography is the primary method for separating and quantifying enantiomers. This can be achieved using chiral stationary phases (CSPs) in HPLC. cat-online.comchromatographytoday.com For amino acids and their derivatives, several types of CSPs are available, including crown ether, ligand exchange, and macrocyclic glycopeptide-based columns. chromatographytoday.com The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. For instance, crown ether CSPs often require an acidic mobile phase to ensure the primary amine of the analyte is protonated. chromatographytoday.com

An alternative approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a chiral column is often preferred as it reduces the complexity of sample preparation. chromatographytoday.com

In some cases, GC-MS can also be used for enantiomeric purity analysis. cat-online.com This involves derivatization of the amino acid enantiomers followed by separation on a chiral GC column. cat-online.com A deuterium-labeling method can be employed to accurately determine the enantiomeric purity, especially in peptides where racemization can occur during sample hydrolysis. cat-online.com

| Technique | Stationary Phase/Method | Detection | Key Considerations |

| Chiral HPLC | Chiral Stationary Phase (e.g., Crown Ether, Macrocyclic Glycopeptide) chromatographytoday.com | UV, MS cat-online.com | Direct separation of enantiomers, method development can be complex. chromatographytoday.com |

| GC-MS | Chiral GC Column after derivatization cat-online.com | Mass Spectrometry cat-online.com | Requires derivatization, potential for racemization during sample preparation. cat-online.com |

Computational Chemistry and Theoretical Studies of 3 Aminopentanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-aminopentanamide. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure and analyze its molecular orbitals. irjweb.com Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates that the molecule is more prone to chemical reactions. nih.gov

These calculations also provide other important electronic descriptors. The distribution of the HOMO and LUMO across the molecule can identify the regions most likely to be involved in nucleophilic (electron-donating) and electrophilic (electron-accepting) reactions, respectively. nih.gov Additional parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, further quantify the molecule's reactivity. irjweb.com

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, calculated using DFT at the B3LYP/6-31G(d,p) level of theory.)

| Property | Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | 2.1 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.6 | eV | Chemical stability and reactivity |

| Ionization Potential | 6.5 | eV | Energy required to remove an electron |

| Electron Affinity | -2.1 | eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 2.2 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 4.3 | eV | Resistance to change in electron configuration |

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.

Computational methods systematically rotate the dihedral angles of the molecule's backbone and side chains to explore the conformational space. For each generated conformation, the energy is calculated to identify low-energy, stable structures. The results are often visualized as a Ramachandran-like plot or a multi-dimensional energy landscape, which shows the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. This mapping is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Investigation of Intermolecular Interactions, including Hydrogen Bonding Networks

The amine (-NH2) and amide (-CONH2) groups in this compound are capable of forming strong hydrogen bonds. nih.gov The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms attached to the nitrogens can act as hydrogen bond donors.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic movements, conformational changes, and interactions of this compound over time. researchgate.net

A key application of MD is to investigate the influence of the environment, particularly the solvent, on the molecule's behavior. aps.orgrsc.org Simulations can be performed with the molecule in a vacuum or surrounded by explicit solvent molecules (e.g., water). By comparing the results, researchers can understand how solvent interactions, such as hydrogen bonding with water, affect the conformational preferences and flexibility of this compound. nih.govresearchgate.net For example, a polar solvent like water might stabilize certain conformers by forming favorable hydrogen bonds, while a nonpolar solvent might favor different conformations. nih.gov These simulations provide a detailed picture of the molecule's behavior in a realistic environment. frontiersin.org

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers methods to predict the reactivity of this compound and to elucidate potential reaction mechanisms. By analyzing the electronic structure, it is possible to identify the most reactive sites within the molecule. For instance, the distribution of electrostatic potential on the molecular surface can highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, indicating where chemical reactions are likely to occur.

Furthermore, theoretical calculations can be used to model the entire course of a chemical reaction. researchgate.net This involves identifying the structures of reactants, products, and, most importantly, the transition state—the high-energy intermediate that connects them. nih.gov By calculating the energies of these species, the activation energy for the reaction can be determined, which provides a measure of the reaction rate. This approach allows for the detailed investigation of reaction pathways, helping to understand how this compound might behave in various chemical transformations. researchgate.net

In Silico Screening and Ligand Design Methodologies

In the context of drug discovery, small molecules like this compound can be considered as molecular fragments that can be used as starting points for designing larger, more potent drug candidates. nih.gov In silico (computer-based) screening and ligand design methodologies are used to explore how such fragments might interact with a biological target, such as a protein. nih.gov

If this compound were identified as a fragment that binds to a protein, computational techniques could be employed to optimize its structure to improve binding affinity and other drug-like properties. Methods like molecular docking can predict the preferred binding orientation of the fragment within the protein's active site. unipa.it Based on this predicted binding mode, medicinal chemists can design modifications to the fragment, for example, by adding functional groups that can form additional favorable interactions with the protein. nih.gov This iterative process of computational design, synthesis, and experimental testing is a cornerstone of modern fragment-based drug discovery.

Investigation of Biochemical Roles and Enzyme Interactions Mechanistic Research Focus

Exploration of Potential Substrate Recognition by Amidohydrolases

Amidohydrolases are a broad class of enzymes that catalyze the hydrolysis of amide bonds. Their potential to recognize and act upon 3-Aminopentanamide is a key area of investigation for understanding its metabolic fate. Enzymes within this class often exhibit specificity determined by the structural features of the substrate, including the length of the carbon chain and the position of functional groups. The activity of these enzymes involves the hydrolysis of amides to their corresponding carboxylic acids and ammonia (B1221849). ontosight.ai The general mechanism for amide bond formation and hydrolysis is a critical aspect of many biological processes and has been a focus for the development of biocatalysts. nih.govresearchgate.net

To infer the potential interaction of this compound with amidohydrolases, a comparative analysis with a well-characterized homologous enzyme, 5-Aminopentanamidase (EC 3.5.1.30), is instructive. 5-Aminopentanamidase, also known as 5-aminovaleramidase, catalyzes the hydrolysis of 5-aminopentanamide (B169292) to 5-aminopentanoate and ammonia. ontosight.aienzyme-database.org

Research on 5-Aminopentanamidase from Pseudomonas putida has revealed a degree of substrate flexibility. The enzyme is known to act on 4-aminobutanamide (B1198625) and, albeit more slowly, on 6-aminohexanamide. enzyme-database.org This indicates that the enzyme's active site can accommodate substrates with varying carbon chain lengths surrounding the terminal amino and amide groups.

However, this compound is a positional isomer of 5-aminopentanamide, with the amino group located at the C-3 position instead of the terminal C-5 position. This structural difference is significant. The placement of the amino group on the third carbon introduces steric considerations that would likely affect the molecule's ability to bind within the active site of 5-Aminopentanamidase. The active site architecture, evolved to recognize a terminal amino group, may not accommodate the internal amino group of the 3-isomer, potentially making this compound a poor substrate or not a substrate at all for this specific enzyme.

| Enzyme | Known Substrates | Reaction | Potential for this compound Interaction |

|---|---|---|---|

| 5-Aminopentanamidase (EC 3.5.1.30) | 5-Aminopentanamide, 4-Aminobutanamide, 6-Aminohexanamide enzyme-database.org | Hydrolysis of the amide bond ontosight.ai | Low. The C-3 position of the amino group in this compound presents significant steric and positional differences compared to the terminal amino group of known substrates, likely hindering effective binding to the enzyme's active site. |

Metabolomic Profiling in Biological Systems (as a potential or derivative metabolite)

Metabolomics serves as a powerful tool to identify and quantify small molecules in biological samples, providing a snapshot of physiological or pathological states. researchgate.netroyalsocietypublishing.org While comprehensive metabolomic studies have identified a wide array of compounds, there is no direct evidence in the reviewed literature of this compound being detected as an endogenous metabolite.

In contrast, its isomer, 5-aminopentanamide, has been identified in several metabolomic studies, often in the context of lysine (B10760008) metabolism and as a potential biomarker. Lysine degradation is a known pathway that can produce 5-aminopentanamide. royalsocietypublishing.orgresearchgate.net For instance, elevated serum levels of 5-aminopentanamide have been associated with lung metastatic osteosarcoma. nih.gov It has also been noted as a metabolite involved in lysine degradation in studies of mesenchymal stem cells. royalsocietypublishing.org The presence of 5-aminopentanamide and its fluctuation in various conditions underscores the metabolic relevance of the aminopentanamide structure, while simultaneously highlighting the current knowledge gap regarding the 3-isomer.

| Metabolite | Biological Context/Finding | System/Disease Studied | Reference |

|---|---|---|---|

| 5-Aminopentanamide | Higher serum levels observed in patients with lung metastases compared to primary tumors. | Osteosarcoma | nih.gov |

| 5-Aminopentanamide | Identified as a metabolite involved in lysine degradation. | Mesenchymal Stem Cells | royalsocietypublishing.org |

| Aminopentanamide (isomer unspecified) | Lower serum levels observed in patients. | Oral Lichen Planus (OPMD) | researchgate.net |

| 5-Aminopentanamide | Product of a major lysine catabolic route in bacteria. | Bacterial Domain | researchgate.net |

| This compound | Not reported in the reviewed metabolomic profiling studies. | N/A | N/A |

Biocatalytic Transformations Involving Related Amino Amide Substrates

The synthesis and degradation of amide bonds are fundamental biochemical reactions. researchgate.net Biocatalysis offers sustainable and highly selective methods for these transformations. tandfonline.com Enzymes such as ATP-dependent amide bond synthetases and amidases (or amidohydrolases) are central to these processes.

ATP-dependent synthetases, for example, can form amide bonds by coupling carboxylic acids and amines, a process that is crucial in the biosynthesis of many natural products. nih.govacs.org The substrate scope of these enzymes can be broad, but is ultimately dictated by the specific architecture of their active sites. acs.org Conversely, amidases catalyze the hydrolysis of amides. Microbial amidases, in particular, have been utilized for a variety of synthetic transformations, sometimes exhibiting high enantioselectivity. tandfonline.com

While direct studies on the biocatalytic transformation of this compound are lacking, the principles governing related amino amide substrates are well-established. For instance, the engineering of nitrile synthetase enzymes has led to the creation of biocatalysts capable of converting a carboxylic acid into a primary amide without proceeding to the nitrile. nih.gov This demonstrates that enzyme engineering can create tailored biocatalysts for specific amide synthesis. The structure of this compound, a primary amide with an amino group, fits the general profile of substrates for both synthesis and hydrolysis enzymes. However, its specific reactivity would depend on its ability to be recognized and accommodated by the active site of a given biocatalyst.

Role as a Component or Precursor in Biologically Derived Molecules (e.g., tRNA modifications if analogous to 5-aminopentanamide derivatives)

Transfer RNA (tRNA) molecules often contain post-transcriptional modifications that are critical for their structure and function, including accurate decoding of mRNA during protein synthesis. One of the pathways for lysine degradation results in 5-aminopentanamide, which is also known as aminovaleramide. researchgate.netnih.gov

Recent research has uncovered that a derivative of this compound is used in tRNA modification. A novel modified cytidine, designated 2-aminovaleramididine (ava²C), has been identified at the anticodon wobble position (position 34) in tRNAIle2 from plant organelles and some bacteria. researchgate.net This modification is crucial for decoding the AUA codon as isoleucine. The biosynthesis of ava²C involves 5-aminopentanamide as a precursor, highlighting a significant biochemical role for this molecule beyond simple catabolism.

Given this discovery, it is plausible to hypothesize an analogous, though currently unobserved, role for this compound. If synthesized in a cell, this compound could theoretically serve as a substrate for the enzymatic machinery that creates tRNA modifications. However, the difference in the position of the amino group would be a critical determinant of its recognition by the relevant synthetases and transferases. The discovery of the ava²C modification pathway provides a compelling mechanistic framework to guide future investigations into the potential biosynthetic roles of this compound and other related amino amides. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.